molecular formula C13H11NO2 B160514 Methyl 5-phenylnicotinate CAS No. 10177-13-6

Methyl 5-phenylnicotinate

Cat. No. B160514
Key on ui cas rn: 10177-13-6
M. Wt: 213.23 g/mol
InChI Key: CJXJQNNSSJBPBF-UHFFFAOYSA-N
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Patent
US05576338

Procedure details

To a solution of methyl 5-phenylnicotinate (640 mg) in THF (20 mL) at 0° C. was added LiAlH4 (3 mL of a 1M solution). After 1 h, H2O (0.12 mL), 15% sodium hydroxide (0.12 mL) and H2O (0.36 mL) were added successively. The mixture was filtered, washing with EtOAc. The filtrate was concentrated and chromatographed (silica gel; EtOAc/hexane (4:1-5:1)) to provide the title compound as a solid.
Quantity
640 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.12 mL
Type
reactant
Reaction Step Two
Quantity
0.12 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.36 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH:8]=[N:9][CH:10]=[C:11]([CH:16]=2)[C:12](OC)=[O:13])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3].O.[OH-].[Na+]>C1COCC1>[OH:13][CH2:12][C:11]1[CH:10]=[N:9][CH:8]=[C:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[CH:16]=1 |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
Quantity
640 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C=1C=NC=C(C(=O)OC)C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.12 mL
Type
reactant
Smiles
O
Name
Quantity
0.12 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.36 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
washing with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed (silica gel; EtOAc/hexane (4:1-5:1))

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OCC=1C=NC=C(C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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